![molecular formula C16H18N4O3S2 B2914134 Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate CAS No. 1251625-29-2](/img/structure/B2914134.png)
Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate
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Overview
Description
The compound “Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate (3) .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents . The organic layer was evaporated under reduced pressure .Scientific Research Applications
Antimicrobial Activity
Compounds similar to Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate have shown activity against fast-growing mycobacteria, such as M. smegmatis, which suggests potential applications in developing antimicrobial agents targeting specific bacterial strains .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities. This indicates that our compound of interest could be explored for its efficacy in pain management and inflammation control .
Antitumor and Cytotoxic Activity
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This suggests a possible application of Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate in cancer research, particularly in studying its cytotoxicity against cancer cells .
Chemical Synthesis and Drug Design
Biological Evaluation
The compound can be used for biological evaluation studies to determine its pharmacological properties and potential therapeutic applications .
Future Directions
The future directions for the research and development of imidazo[2,1-b]thiazole derivatives could involve the design and synthesis of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Further studies could also focus on the optimization of the synthesis process and the exploration of their mechanism of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function . The specific interactions and changes resulting from this compound’s action would depend on its precise targets.
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The downstream effects of these pathway alterations would depend on the specific biological context and the compound’s precise targets.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and binding affinity for its targets .
Result of Action
Based on the known activities of similar compounds, it could potentially exert effects such as reducing inflammation, relieving pain, inhibiting microbial growth, or killing cancer cells .
properties
IUPAC Name |
ethyl 2-[2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-3-23-14(22)6-11-8-24-15(18-11)19-13(21)5-4-12-9-25-16-17-10(2)7-20(12)16/h7-9H,3-6H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLIGILAEPCMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate |
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